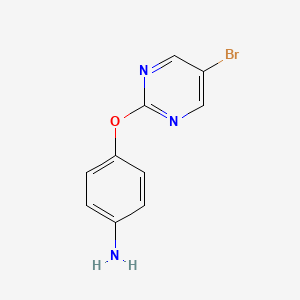

4-((5-Bromopyrimidin-2-yl)oxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-((5-Bromopyrimidin-2-yl)oxy)aniline is a brominated pyrimidine derivative that is of interest due to its potential applications in the field of liquid crystal technology and as an intermediate in organic synthesis. The presence of the bromine atom and the pyrimidine ring suggests that it may be useful in various chemical reactions, particularly in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of brominated aniline derivatives can be achieved through various methods. For instance, aniline derivatives can be selectively brominated using molecular bromine adsorbed on zeolite 5A, which yields monobromoanilines with high selectivity . Additionally, the synthesis of 5-bromo-2-iodopyrimidine, a related compound, has been described, and it serves as a useful intermediate for palladium-catalysed cross-coupling reactions, which could potentially be applied to the synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)aniline .

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives can be characterized by X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a compound with a similar bromopyrimidine moiety, was determined to crystallize in the monoclinic crystal system . The crystal structure of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, another brominated aniline derivative, was also characterized, revealing the dihedral angles between aromatic rings and providing insight into the molecular conformation .

Chemical Reactions Analysis

Brominated pyrimidine compounds are versatile intermediates in chemical synthesis. They can undergo regioselective displacement reactions with ammonia, leading to the formation of substituted aminopyrimidines . Furthermore, the use of 5-bromo-2-iodopyrimidine in palladium-catalysed cross-coupling reactions demonstrates the potential of bromopyrimidine derivatives to participate in the synthesis of a wide range of substituted pyrimidine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aniline derivatives are influenced by their molecular structure. The presence of a bromine atom can alter the mesomorphic properties of such compounds, as seen in the study of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines, where the bromine atom was found to influence the phase transition temperatures and anisotropic change . The thermal behavior and mesomorphic properties of these compounds are of particular interest for applications in liquid crystal technology.

科学的研究の応用

Cine-Amination Processes : The cine-amination of 4-substituted-5-bromopyrimidines, which can include 4-((5-Bromopyrimidin-2-yl)oxy)aniline, has been explored, revealing insights into SN(ANRORC) mechanisms and open-chain intermediates in these reactions (Rasmussen et al., 1978).

Synthesis and Characterization of Novel Compounds : Various studies have focused on synthesizing and characterizing novel compounds involving 5-bromopyrimidine derivatives. This includes research on microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution (Verbitskiy et al., 2013).

Antifolate and Antitumor Studies : Compounds related to 5-bromopyrimidines, like 4-((5-Bromopyrimidin-2-yl)oxy)aniline, have been synthesized and evaluated for antitumor activities, particularly in the context of non-classical antifolates (Huang et al., 2003).

Crystal Structure Analysis : Detailed structural analysis of compounds involving 5-bromopyrimidine derivatives has been conducted, providing insights into their molecular configurations (Luo et al., 2019).

Electroluminescent Properties : Studies have been conducted on the synthesis and characterization of compounds with potential electroluminescent applications, which could include derivatives of 4-((5-Bromopyrimidin-2-yl)oxy)aniline (Jin et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

特性

IUPAC Name |

4-(5-bromopyrimidin-2-yl)oxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWKWSKOAISTNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470179 |

Source

|

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-Bromopyrimidin-2-yl)oxy)aniline | |

CAS RN |

76660-37-2 |

Source

|

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)